molecular formula C12H10FNO4 B8007291 (2,5-dioxopyrrolidin-1-yl) 2-(4-fluorophenyl)acetate

(2,5-dioxopyrrolidin-1-yl) 2-(4-fluorophenyl)acetate

Cat. No.: B8007291
M. Wt: 251.21 g/mol
InChI Key: UQSNSYMTPUITMN-UHFFFAOYSA-N
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Description

(2,5-dioxopyrrolidin-1-yl) 2-(4-fluorophenyl)acetate is an organic compound that combines a fluorinated phenyl group with an acetic acid esterified to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 2-(4-fluorophenyl)acetate typically involves the esterification of (4-Fluoro-phenyl)-acetic acid with 2,5-dioxo-pyrrolidin-1-yl. One common method is to react (4-Fluoro-phenyl)-acetic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar esterification reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 2-(4-fluorophenyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Substituted phenyl derivatives.

    Hydrolysis: (4-Fluoro-phenyl)-acetic acid and 2,5-dioxo-pyrrolidin-1-yl.

    Oxidation: Oxidized derivatives of the pyrrolidinone ring.

    Reduction: Reduced derivatives of the pyrrolidinone ring.

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) 2-(4-fluorophenyl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 2-(4-fluorophenyl)acetate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity or receptor binding. The pyrrolidinone ring may also play a role in stabilizing the compound’s interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

    (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: Similar structure but lacks the fluorinated phenyl group.

    N-Maleoylglycine: Another compound with a pyrrolidinone ring but different substituents.

Uniqueness

(2,5-dioxopyrrolidin-1-yl) 2-(4-fluorophenyl)acetate is unique due to the presence of the fluorinated phenyl group, which imparts distinct chemical and biological properties. This fluorine atom can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(4-fluorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO4/c13-9-3-1-8(2-4-9)7-12(17)18-14-10(15)5-6-11(14)16/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSNSYMTPUITMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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